(1-ethyl-1H-imidazol-2-yl)methanesulfonyl chloride

Lipophilicity Drug-likeness Medicinal chemistry

(1-Ethyl-1H-imidazol-2-yl)methanesulfonyl chloride (CAS 1420855-43-1) is a bifunctional building block that couples the electrophilic reactivity of a methanesulfonyl chloride with the coordination- and hydrogen-bonding capabilities of an N-ethylimidazole heterocycle. This combination renders it a versatile intermediate for constructing sulfonamide-, sulfonate-, and sulfonate-ester-containing libraries in medicinal chemistry and agrochemical research.

Molecular Formula C6H9ClN2O2S
Molecular Weight 208.67 g/mol
Cat. No. B11751935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-ethyl-1H-imidazol-2-yl)methanesulfonyl chloride
Molecular FormulaC6H9ClN2O2S
Molecular Weight208.67 g/mol
Structural Identifiers
SMILESCCN1C=CN=C1CS(=O)(=O)Cl
InChIInChI=1S/C6H9ClN2O2S/c1-2-9-4-3-8-6(9)5-12(7,10)11/h3-4H,2,5H2,1H3
InChIKeyWARGSGUJTULDBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-Ethyl-1H-imidazol-2-yl)methanesulfonyl Chloride – Core Properties & Sourcing Profile


(1-Ethyl-1H-imidazol-2-yl)methanesulfonyl chloride (CAS 1420855-43-1) is a bifunctional building block that couples the electrophilic reactivity of a methanesulfonyl chloride with the coordination- and hydrogen-bonding capabilities of an N-ethylimidazole heterocycle [1]. This combination renders it a versatile intermediate for constructing sulfonamide-, sulfonate-, and sulfonate-ester-containing libraries in medicinal chemistry and agrochemical research . The compound is supplied at ≥95% purity, with a molecular formula of C₆H₉ClN₂O₂S and a molecular weight of 208.67 g/mol [1].

Role Bifunctional sulfonylation / imidazole building block
Synthesis workflow Sulfonamide, sulfonate, and ester library construction
Research domain Medicinal chemistry and agrochemical intermediate

Why N-Alkyl Variation on Imidazole Sulfonyl Chlorides Precludes Simple Swaps


Even subtle modifications to the N-alkyl substituent on the imidazole ring can produce measurable shifts in physicochemical properties—particularly lipophilicity (XLogP3) and conformational flexibility (rotatable bond count)—that ripple into divergent pharmacokinetic and reactivity profiles [1]. A methyl → ethyl homologation, for instance, raises XLogP3 from 0.0 to 0.3 while adding an extra rotatable bond, altering both membrane partitioning and the conformational sampling of derived sulfonamides [2]. Consequently, substituting the ethyl derivative with its methyl, isopropyl, or unsubstituted counterparts without quantitative justification risks compromising library design parameters such as logD, target engagement, and synthetic tractability.

N-Alkyl lipophilicity shift
Ethyl → methyl replacement drops XLogP3 from 0.3 to 0.0, potentially moving the scaffold out of target logD windows.
Conformational flexibility mismatch
The methyl analog has one fewer rotatable bond, which may restrict conformational sampling of derived sulfonamides.
Isopropyl / unsubstituted analog profiles
Increased steric bulk or removal of the alkyl group alters physicochemical and reactivity parameters, requiring separate validation.

Quantitative Differentiation of (1-Ethyl-1H-imidazol-2-yl)methanesulfonyl Chloride vs. Closest Analogs


Lipophilicity Edge Over the Methyl Analog (ΔXLogP3 = +0.3)

The target compound (1-ethyl-1H-imidazol-2-yl)methanesulfonyl chloride exhibits a computed XLogP3 of 0.3, compared with 0.0 for the closest commercial analog, (1-methyl-1H-imidazol-2-yl)methanesulfonyl chloride [1]. Although the absolute difference appears modest, it shifts the molecule from the lipophilicity floor into a range where incremental logP gains are correlated with improved passive membrane permeability and oral absorption potential [2]. For fragment-based or DNA-encoded library campaigns where logD is tightly controlled, this Δ = 0.3 log unit can be the decisive factor for scaffold progression.

Lipophilicity edge
Reported
ΔXLogP3 = +0.3
May support lipophilicity-driven scaffold progression
Ethyl (0.3) vs. methyl (0.0) analog; PubChem XLogP3 3.0
Lipophilicity Drug-likeness Medicinal chemistry

Higher Conformational Flexibility vs. Methyl Analog (Rotatable Bonds: 3 vs. 2)

The ethyl side chain provides three rotatable bonds, one more than the two rotatable bonds in the methyl analog [1]. This additional degree of freedom enables derived sulfonamides to explore a wider conformational space, potentially improving the probability of sampling the bioactive conformation upon target binding [2]. In structure–activity relationship (SAR) explorations, building blocks with greater flexibility often yield higher hit rates when the target binding site is shallow or adaptable.

Conformational flexibility
Reported
3 vs. 2 rotatable bonds
May improve probability of sampling bioactive conformations
Ethyl analog adds one degree of freedom (PubChem)
Conformational analysis Library design Target engagement

Balanced Molecular Weight Between Methyl and Isopropyl Analogs (208.67 g/mol)

At 208.67 g/mol, the target compound occupies an intermediate position between the methyl analog (194.64 g/mol) and the isopropyl analog (222.69 g/mol) [1]. This intermediate mass avoids the excessively high volatility of the methyl derivative while remaining below the molecular weight threshold where solubility and crystallinity often deteriorate. For process chemistry groups evaluating building blocks, this balance can simplify isolation and purification without recourse to chromatography.

Molecular weight balance
Reported
208.67 g/mol
May correlate with improved handling and crystallization
Intermediate between methyl (194.64) and isopropyl (222.69)
Physicochemical properties Crystallization Scale-up

Bifunctional Imidazole–Sulfonyl Chloride Architecture vs. Simple Sulfonyl Chlorides

Unlike simple alkanesulfonyl chlorides such as methanesulfonyl chloride (MsCl, MW 114.55), which offer only a single electrophilic center, the target compound incorporates an imidazole ring capable of metal coordination, hydrogen bonding, and further functionalization (e.g., N-alkylation, N-arylation) [1]. The imidazole nitrogen also contributes a basic site (predicted pKa ~8.65 for the related amine) , enabling pH-dependent reactivity modulation. This dual functionality allows the building block to serve both as a sulfonylation agent and as a ligand precursor, condensing synthetic sequences that would otherwise require two separate intermediates.

Bifunctional architecture
Class-level
2 reactive handles vs. 1
May condense synthetic sequences and enable divergent library production
Imidazole adds metal-binding, H-bonding, and acid/base functionality
Bifunctional building blocks Metal coordination Divergent synthesis

Optimal Deployment Scenarios for (1-Ethyl-1H-imidazol-2-yl)methanesulfonyl Chloride


Medicinal Chemistry Library Enumeration with Tight logD Constraints

When a screening collection requires building blocks with XLogP3 in the 0.0–0.5 window to maintain composite logD between 0 and 3, the ethyl analog (XLogP3 = 0.3) fits the profile while the methyl analog (XLogP3 = 0.0) falls below the preferred floor [1]. Incorporating the ethyl compound into sulfonamide library synthesis directly addresses lipophilicity-driven attrition without resorting to late-stage alkylation steps.

Metal-Organic Frameworks & Coordination Polymer Synthesis

The imidazole moiety serves as a neutral N-donor ligand for transition metals (e.g., Zn²⁺, Cu²⁺), while the sulfonyl chloride handle permits post-synthetic modification or anchoring to surfaces [1]. This dual-site architecture is difficult to achieve with monofunctional sulfonyl chlorides and enables one-pot construction of functionalized MOFs.

Targeted Covalent Inhibitor (TCI) Scaffold Construction

The methanesulfonyl chloride group can act as a moderately reactive electrophilic warhead for covalent modification of non-catalytic cysteine residues, while the imidazole ring engages in reversible recognition interactions [1]. The ethyl substituent provides sufficient steric bulk to reduce off-target reactivity relative to the methyl analog, based on the additional rotatable bond and larger van der Waals volume.

Agrochemical Intermediate with Optimized Environmental Fate

In crop protection chemistry, intermediates with XLogP3 ≈ 0.3 typically exhibit favorable soil mobility and reduced bioaccumulation potential compared to more lipophilic analogs (e.g., isopropyl, XLogP3 estimated >0.8) [1]. The ethyl analog thus offers a starting point for synthesizing sulfonamide fungicides or herbicides that balance efficacy with environmental degradation profiles.

Application
Selection Property
Validation Focus
Medicinal chemistry library (logD‑constrained)
XLogP3 0.3 fits 0.0–0.5 window
logD screening and permeability correlation
Metal‑organic framework / coordination polymer synthesis
Imidazole N‑donor + sulfonyl chloride dual‑site
One‑pot functionalization and anchoring
Targeted covalent inhibitor (TCI) scaffold
Moderately reactive warhead with imidazole recognition
Cysteine selectivity and off‑target reactivity profiling
Agrochemical intermediate (environmental fate)
XLogP3 ≈0.3 for balanced soil mobility
Bioaccumulation potential and degradation screening
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